![molecular formula C24H23NO2S B12581836 Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- CAS No. 261922-09-2](/img/structure/B12581836.png)
Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a suitable intermediate, followed by cyclization using a base or acid catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for better control over reaction parameters and can significantly reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Applications De Recherche Scientifique
Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain.
Piperidines: Six-membered nitrogen-containing heterocycles commonly found in natural products and pharmaceuticals.
Uniqueness
Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in synthetic chemistry and drug discovery .
Propriétés
Numéro CAS |
261922-09-2 |
|---|---|
Formule moléculaire |
C24H23NO2S |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
1-benzhydryl-3-[methylsulfonyl(phenyl)methylidene]azetidine |
InChI |
InChI=1S/C24H23NO2S/c1-28(26,27)24(21-15-9-4-10-16-21)22-17-25(18-22)23(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,23H,17-18H2,1H3 |
Clé InChI |
DYAHYJVGFCXPLL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


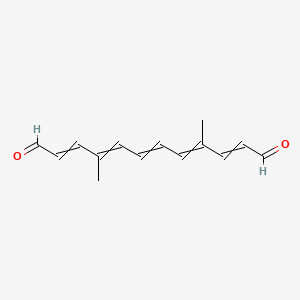
![1,1'-Biphenyl, 4'-ethoxy-2-[(2-methylphenoxy)methyl]-](/img/structure/B12581756.png)
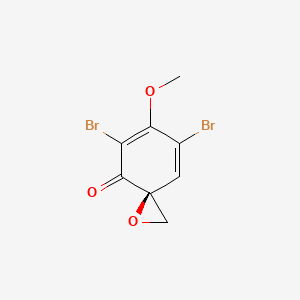
![3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one](/img/structure/B12581768.png)
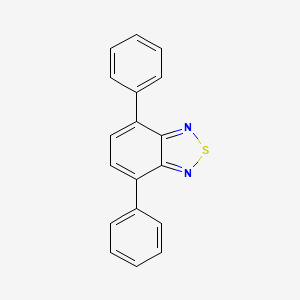
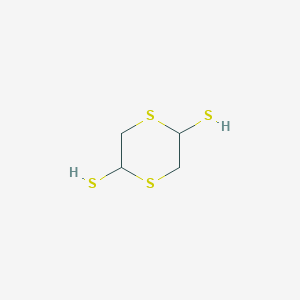

![1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo-](/img/structure/B12581792.png)
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl-](/img/structure/B12581795.png)
![3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-](/img/structure/B12581805.png)
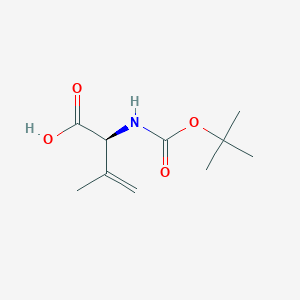
![5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one](/img/structure/B12581820.png)
![Tributyl[2-(methylsulfanyl)phenyl]stannane](/img/structure/B12581831.png)
![2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12581834.png)
